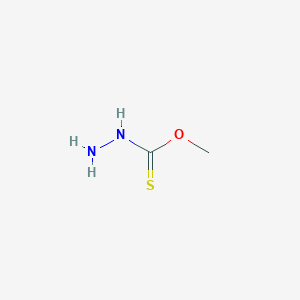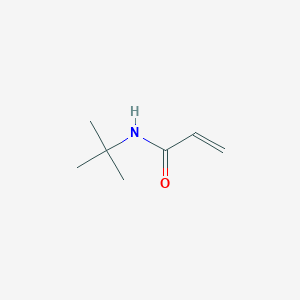
Docosanal
Descripción general
Descripción
Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores . It is sold under the brand name Abreva among others .
Molecular Structure Analysis
The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations . Experimental FT-IR, FT-Raman and UV spectra were recorded and compared with the theoretically computed values .
Chemical Reactions Analysis
Docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations .
Physical and Chemical Properties Analysis
Docosanol has a molecular formula of C22H44O and a molar mass of 324.584 Da . Its melting point is 70 °C and boiling point is 180 °C at 29 Pa .
Aplicaciones Científicas De Investigación
Medicamento antiviral
Docosanol es un alcohol primario saturado de 22 carbonos que exhibe un potente efecto de inhibición viral . Se utiliza como medicamento antiviral contra el virus del herpes simple (VHS), el virus de la inmunodeficiencia humana (VIH)-1, el virus de la varicela zóster y el virus sincitial respiratorio .
Exploración espectroscópica
Las características espectrales electrónicas y vibracionales del docosanol se han explorado mediante simulaciones de teoría funcional de la densidad . Se registraron espectros experimentales de FT-IR, FT-Raman y UV y se compararon con los valores calculados teóricamente .
Análisis de estabilidad
El análisis NBO se utiliza para averiguar la estabilidad del docosanol, lo que revela que la deslocalización de la densidad de carga junto con las acciones hiperconjugativas es responsable de la estabilidad de la molécula .
Características de reactividad
Los valores de energía HOMO-LUMO se adoptaron para inferir las características de reactividad global del compuesto . Para acceder a los parámetros de reactividad locales, se calculan las funciones de Fukui .
Sistema de administración de fármacos
Docosanol se ha utilizado en el desarrollo de portadores lipídicos nanoestructurados (NLC) cargados con zidovudina para la administración cerebral . Los NLC mostraron una excelente estabilidad en condiciones refrigeradas, en suero sanguíneo y fueron seguros para la administración IV .
Métodos analíticos
Se desarrolló y validó un método de espectrometría de masas de cromatografía de gases/monitoreo de iones seleccionados (GC/SIM-MS) para la determinación de docosanol en muestras biológicas
Mecanismo De Acción
Target of Action
Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The HSV is responsible for causing recurrent herpes simplex labialis episodes, commonly known as cold sores or fever blisters .
Mode of Action
Docosanol works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells and subsequent viral replication .
Biochemical Pathways
It is known that docosanol interferes with the host cell’s surface phospholipids . This interference disrupts the ability of the HSV to fuse with the host cell membrane, thereby preventing the virus’s entry and subsequent replication .
Result of Action
The primary result of docosanol’s action is the prevention of HSV entry into cells and subsequent viral replication . This action speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .
Análisis Bioquímico
Biochemical Properties
Docosanal exhibits antiviral activity against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is thought to work by interfering with and stabilizing the host cell’s surface phospholipids . This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby preventing viral entry into cells and subsequent viral replication .
Cellular Effects
Docosanol speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching . Docosanol cannot prevent cold sores or fever blisters from appearing .
Molecular Mechanism
The mechanism of action of docosanol involves inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication . Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such, it is unlikely it will produce drug-resistant mutants of HSV .
Temporal Effects in Laboratory Settings
Clinical studies have shown that the efficacy of docosanol compared to placebo is marginal at best, shortening the duration of pain by less than 24 hours . Docosanol has no serious adverse reactions and is safe to use .
Metabolic Pathways
Docosanol is a saturated 22-carbon aliphatic alcohol, and its metabolism would likely involve standard metabolic processes for such compounds .
Subcellular Localization
Given its role in preventing the fusion of the herpes virus’s viral envelope with the human host cell, it is likely that it interacts with the cell membrane .
Propiedades
IUPAC Name |
docosanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCXRAFXRZTNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205995 | |
| Record name | Docosanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57402-36-5 | |
| Record name | Docosanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57402-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding a high proportion of long-chain aldehydes, like docosanal, in buffalo seminal plasma?
A1: The study [] found that over half of the total aldehydes in buffalo seminal plasma were long-chain aldehydes, with this compound (22:0) being the major one. While the specific function of this compound in buffalo seminal plasma isn't explicitly discussed, the study highlights the abundance of long-chain polyunsaturated fatty acids in both the spermatozoa and seminal plasma. This suggests a potential link between these fatty acids and the presence of long-chain aldehydes, possibly through metabolic pathways. Further research is needed to elucidate the specific roles and interactions of these lipids in buffalo reproduction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B110213.png)





